Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional alkyl and alkenyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. Common methods include:
Hantzsch Pyridine Synthesis: This method involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Chichibabin Synthesis: This involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes and high-throughput methods to ensure efficiency and yield. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursor compounds.
Continuous Flow Synthesis: Utilizing continuous reactors to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Pyridines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyridines can yield piperidines, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with metal catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Pyridine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic uses, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. Generally, they can interact with biological molecules through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in cells.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
Piperidine: A saturated six-membered ring with nitrogen.
Quinoline: A fused ring system with a benzene and pyridine ring.
Uniqueness
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is unique due to its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Properties
CAS No. |
58720-99-3 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(4-methylpent-3-enyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C14H21N/c1-11(2)6-5-7-13-8-9-15-14(10-13)12(3)4/h6,8-10,12H,5,7H2,1-4H3 |
InChI Key |
BAAMDURBYZVDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.